2-Octulosonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

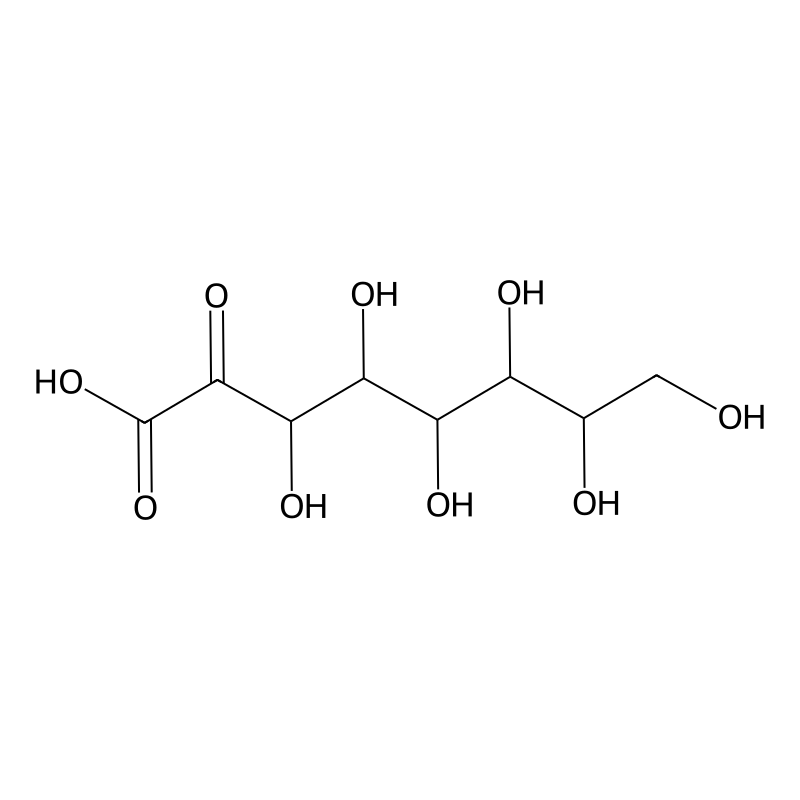

2-Octulosonic acid (CAS 107947-93-3), biologically prominent as D-glycero-D-talo-2-octulosonic acid (Ko), is a fully hydroxylated 8-carbon sugar acid that serves as a critical structural component in the lipopolysaccharide (LPS) inner core of specific Gram-negative bacteria [1]. Unlike its ubiquitous 3-deoxy analog (Kdo), 2-octulosonic acid possesses a hydroxyl group at the C3 position, which fundamentally alters the chemical stability and stereoelectronic properties of its glycosidic linkages [1]. In procurement and material selection, this compound is prioritized as an essential synthetic precursor, analytical standard, and biological probe for studying the acid-resistant LPS architectures of opportunistic pathogens such as Burkholderia and Acinetobacter species, where standard Kdo cannot be used as a structural substitute [1].

Substituting 2-octulosonic acid (Ko) with the more commonly available 3-deoxy-D-manno-2-octulosonic acid (Kdo) results in critical failures when modeling or synthesizing the lipopolysaccharide (LPS) inner core of Burkholderia or Acinetobacter species [1]. The absence of the C3 hydroxyl group in Kdo renders its glycosidic linkages highly susceptible to mild acid hydrolysis, whereas the C3 hydroxyl in 2-octulosonic acid exerts an electron-withdrawing effect that dramatically stabilizes the linkage against acidic degradation [1]. Consequently, utilizing Kdo as a generic substitute for vaccine antigens, diagnostic standards, or enzyme assays yields structurally inaccurate, acid-labile materials that fail to replicate the robust outer membrane phenotype of Ko-dependent pathogens, forcing procurement teams to source the exact Ko compound for valid downstream results [1].

Acid Hydrolysis Stability of Glycosidic Linkages

The presence of the C3 hydroxyl group in 2-octulosonic acid (Ko) provides profound resistance to acidic degradation compared to the 3-deoxy analog (Kdo) [1]. While Kdo-lipid A linkages are notoriously acid-labile and are quantitatively cleaved by 1% acetic acid at 100°C within 1–2 hours, Ko-lipid A linkages remain intact under these mild acidic conditions and require strong acid hydrolysis for cleavage [1]. This differential stability is critical for researchers extracting intact LPS or synthesizing stable oligosaccharide antigens [1].

| Evidence Dimension | Resistance to mild acid hydrolysis (1% acetic acid, 100°C) |

| Target Compound Data | Ko linkages remain highly stable and intact |

| Comparator Or Baseline | Kdo linkages (cleaved within 1-2 hours) |

| Quantified Difference | Order-of-magnitude increase in acid stability for Ko |

| Conditions | 1% acetic acid at 100°C (standard mild acid hydrolysis) |

Procuring 2-octulosonic acid is mandatory for synthesizing acid-stable bacterial antigens that survive standard formulation and assay conditions.

Pathogen-Specific LPS Core Incorporation

In opportunistic pathogens such as Burkholderia ambifaria and Acinetobacter, the outer membrane integrity relies on the conversion of Kdo to 2-octulosonic acid (Ko) via the Fe2+/α-ketoglutarate-dependent dioxygenase KdoO [1]. Kdo is merely the transient precursor; the mature, functional LPS inner core exclusively requires the Ko structure to confer the robust, acid-resistant phenotype characteristic of these species [1]. Therefore, Kdo cannot serve as a biological equivalent when studying the mature LPS architecture of these specific pathogens [1].

| Evidence Dimension | Mature LPS inner core composition |

| Target Compound Data | Ko (2-octulosonic acid) is the essential mature core component |

| Comparator Or Baseline | Kdo (serves only as a transient precursor or is absent in the mature linkage) |

| Quantified Difference | Absolute requirement of Ko for mature LPS stability in target pathogens |

| Conditions | In vivo LPS biosynthesis in Burkholderia and Acinetobacter |

Ensures diagnostic and therapeutic research targets the actual mature pathogen surface rather than an inaccurate precursor model.

Stereocontrol in Synthetic Glycosylation

During the chemical synthesis of bacterial oligosaccharides, the C3 hydroxyl group of 2-octulosonic acid (Ko) offers a distinct synthetic advantage over Kdo [1]. The C3 hydroxyl allows for the installation of cyclic protecting groups (e.g., cyclic thionocarbonates at C2/C3) that conformationally constrain the donor and direct highly stereoselective alpha-glycosylation [1]. In contrast, the lack of a C3 substituent in Kdo forces reliance on more complex, auxiliary-driven methods to control anomeric stereoselectivity, complicating the synthetic route [1].

| Evidence Dimension | Availability of C3-directed stereocontrol strategies |

| Target Compound Data | Enables C2/C3 cyclic protecting groups for alpha-selectivity |

| Comparator Or Baseline | Kdo (lacks C3 hydroxyl, preventing C2/C3 cyclic constraint) |

| Quantified Difference | Provides a direct neighboring-group/conformational handle absent in Kdo |

| Conditions | Chemical synthesis of alpha-glycosidic linkages using ulosonate donors |

Allows synthetic chemists to utilize streamlined, protecting-group-directed stereoselective pathways when building complex oligosaccharide libraries.

Pathogen-Specific Vaccines and Diagnostics

Where 2-octulosonic acid is the right choice for synthesizing authentic, acid-stable inner core antigens targeting Burkholderia cepacia and Acinetobacter baumannii, avoiding the structural inaccuracies and instability of Kdo-based models [1].

Analytical Standardization for LPS Profiling

Where this compound is required as an exact mass spectrometry and NMR standard to quantify Ko-containing LPS in clinical isolates, enabling the differentiation of highly resistant strains from typical Enterobacteriaceae [2].

Kdo 3-Hydroxylase (KdoO) Inhibitor Screening

Where 2-octulosonic acid serves as the definitive product standard in biochemical assays evaluating novel antimicrobial compounds designed to inhibit the Kdo-to-Ko conversion pathway in Gram-negative pathogens [3].

References

- [1] Brabetz, W., et al. "Synthesis of Acinetobacter lipopolysaccharide ligands." reposiTUm (2014).

- [2] De Castro, C., et al. "Structural elucidation of the novel core oligosaccharide from LPS of Burkholderia cepacia serogroup O4." Glycobiology 19.5 (2009): 489-500.

- [3] Chung, H. S., et al. "Dioxygenases in Burkholderia ambifaria and Yersinia pestis that hydroxylate the outer Kdo unit of lipopolysaccharide." Proceedings of the National Academy of Sciences 108.13 (2011): 510-515.

XLogP3

Explore Compound Types